1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol
Description
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol is a synthetic carbazole derivative characterized by a dichlorinated carbazole core and a 2-propanol side chain substituted with a 2,4-dimethoxyphenylamino group. Its molecular formula is C23H22Cl2N2O3, with a molecular weight of 445.34 g/mol and a monoisotopic mass of 444.1007 Da . The compound lacks defined stereocenters, suggesting a planar configuration. The 2,4-dimethoxyphenyl group may contribute to lipophilicity and membrane permeability, while the propanol moiety facilitates hydrogen bonding interactions .
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,4-dimethoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-29-17-5-6-20(23(11-17)30-2)26-12-16(28)13-27-21-7-3-14(24)9-18(21)19-10-15(25)4-8-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKDETUNPEZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carbazole moiety with dichloro substitutions and an amino alcohol structure. Its molecular formula is , and it possesses unique electronic properties due to the presence of both the carbazole and dimethoxyphenyl groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In a study assessing various carbazole derivatives, it was found to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The compound targets specific signaling pathways associated with cancer progression, particularly those involved in cell survival and proliferation .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties . A broad-spectrum antibiotic activity was reported against various bacterial strains, including uropathogenic Escherichia coli. The mechanism involves modulation of autophagy pathways, which are critical for bacterial survival during infections . This suggests its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.
The mechanism by which 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol exerts its biological effects includes:
- Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Modulating Autophagy : It influences autophagic processes that can either promote cell death in cancer cells or enhance the immune response against pathogens .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(9H-Carbazol-9-yl)-3-(1H-imidazol-1-yl)propan-2-ol | Lacks dichloro substitution | Weaker anticancer activity |
| 3,6-Dichloro-9H-carbazole | Simpler structure | Limited applications without additional moieties |
The presence of both the dichloro-substituted carbazole and the dimethoxyphenyl group enhances its reactivity and biological activity compared to simpler analogs.
Study 1: Anticancer Efficacy
In vitro studies demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in several cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Study 2: Antimicrobial Activity
A screening of various derivatives showed that this compound significantly reduced bacterial counts in infected models. Its ability to modulate autophagic responses was shown to enhance macrophage activity against bacterial pathogens .
Comparison with Similar Compounds
Dichlorocarbazole Derivatives
Key Observations :
- The target compound’s 2,4-dimethoxyphenylamino group distinguishes it from analogs with hydroxyl-rich side chains (e.g., ), which exhibit higher solubility but reduced lipophilicity .
Non-Dichlorinated Carbazole Derivatives
Key Observations :
- Non-dichlorinated analogs (e.g., ) demonstrate the critical role of chlorine substituents in enhancing electron-withdrawing effects and target affinity. The absence of dichloro groups reduces molecular weight but may compromise metabolic stability .
- The benzoate derivative () highlights the use of prodrug strategies to enhance pharmacokinetics .
Pharmacological Activity Comparison
β-Adrenergic Receptor Antagonism
- The target compound’s dimethoxyphenyl group resembles carvedilol analogs (e.g., ), which block β1/β2-adrenergic receptors via aromatic stacking interactions .
- reports carbazol-4-yloxy derivatives as β-antagonists, suggesting the target compound’s propanol side chain is critical for receptor binding .
Antibacterial Mechanisms
Key Insights :
- The target compound’s synthesis likely involves epichlorohydrin reacting with 3,6-dichlorocarbazole, followed by nucleophilic substitution with 2,4-dimethoxyaniline .
- Compared to the hydroxylated analog (), the target compound’s methoxy groups simplify purification but may require protective group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
